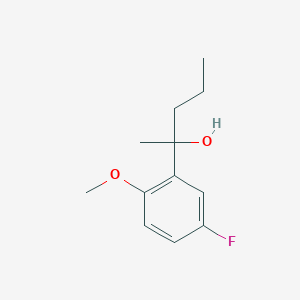

2-(3-Fluoro-6-methoxyphenyl)-2-pentanol

Descripción

2-(3-Fluoro-6-methoxyphenyl)-2-pentanol is a fluorinated and methoxy-substituted secondary alcohol with the molecular formula $ \text{C}{12}\text{H}{17}\text{FO}_2 $. The compound features a pentanol backbone substituted at the second carbon with a 3-fluoro-6-methoxyphenyl group.

Propiedades

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-4-7-12(2,14)10-8-9(13)5-6-11(10)15-3/h5-6,8,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHSZWNPCKOTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol typically involves the reaction of 3-fluoro-6-methoxybenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluoro-6-methoxyphenyl)-2-pentanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanone.

Reduction: Formation of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-Fluoro-6-methoxyphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating its biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural similarities with 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol, differing in substituents, stereochemistry, or aromatic groups:

| Compound Name | Molecular Formula | CAS RN | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Phenyl-2-propanol | $ \text{C}9\text{H}{12}\text{O} $ | 617-94-7 | Phenyl group at C2 | 136.19 |

| S-(+)-2-Pentanol | $ \text{C}5\text{H}{12}\text{O} $ | 26184-62-3 | Chiral secondary alcohol | 88.14 |

| 2-Methyl-3-phenyl-3-pentanol | $ \text{C}{12}\text{H}{18}\text{O} $ | 4397-09-5 | Methyl and phenyl at C2 and C3 | 178.28 |

| 3-(4-Chlorophenyl)-2-methyl-3-pentanol | $ \text{C}{12}\text{H}{17}\text{ClO} $ | 1172851-23-8 | Chlorophenyl and methyl groups | 212.72 |

| 2-Fluorophenol | $ \text{C}6\text{H}5\text{FO} $ | 367-12-4 | Fluorine and hydroxyl on benzene | 112.10 |

Physical and Chemical Properties

Boiling Points and Density

- 2-Phenyl-2-propanol: Boiling point = 202°C, density = 0.973 g/cm³ .

- S-(+)-2-Pentanol: Boiling point = 118–119°C .

The 3-fluoro-6-methoxyphenyl group in the target compound is expected to elevate its boiling point and density compared to simpler pentanols due to increased molecular weight and aromatic interactions.

Stereochemical Considerations

- S-(+)-2-Pentanol demonstrates enantioselectivity in lipase-catalyzed reactions, with the (R)-isomer reacting preferentially under microwave-assisted conditions .

- For 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol, the stereochemistry at C2 would influence its biological activity and synthetic utility, though experimental data are lacking.

Analytical Techniques

- Chiral GC-MS: Critical for resolving enantiomers of 2-pentanol and analogous alcohols .

- Retention indices and mass spectra: Used to identify compounds like 2-pentanol-4-methyl and 4-hydroxy-4-methyl-2-pentanol in catalytic pyrolysis studies .

Actividad Biológica

2-(3-Fluoro-6-methoxyphenyl)-2-pentanol is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a fluorine atom and a methoxy group on a phenyl ring, which significantly influences its chemical behavior and biological interactions. The general formula can be represented as follows:

The biological activity of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to various biological processes.

Anticancer Potential

The potential anticancer activity of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol has been explored through in vitro studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines.

Study on Structural Analogues

A study investigated the biological activities of several structural analogues of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol. The results indicated that modifications in the phenyl ring could enhance or diminish biological activities, suggesting that further optimization could lead to more potent derivatives.

In Silico Studies

In silico modeling has been employed to predict the interaction of 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol with various biological targets. Molecular docking studies revealed promising binding affinities with enzymes involved in metabolic pathways, indicating potential therapeutic applications.

Medicinal Chemistry

Due to its unique structure, 2-(3-Fluoro-6-methoxyphenyl)-2-pentanol serves as a valuable building block in medicinal chemistry for developing new pharmaceuticals targeting bacterial infections and cancer.

Industrial Use

The compound is also explored for its utility in synthesizing specialty chemicals and materials, leveraging its reactivity under various chemical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.